2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride
Description
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived organic compound featuring a hydroxyl group on the α-carbon of the acetic acid moiety and a methyl substituent at the 4-position of the pyridine ring. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-2-3-9-6(4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZAHQQCPPHOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine as the primary starting material.
Hydroxylation: The pyridine ring undergoes hydroxylation to introduce the hydroxyl group at the 2-position.
Acetic Acid Addition: The acetic acid moiety is introduced through a reaction with acetic anhydride or acetyl chloride under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum efficiency.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-oxo-2-(4-methylpyridin-2-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-methylpyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride is utilized in several scientific research fields:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Biochemical Assays: Used in assays to study enzyme kinetics and interactions.
Medicine
Drug Development: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.
Industry
Material Science: Used in the development of new materials with unique properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring and acetic acid backbone critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
- However, it may also increase susceptibility to oxidative degradation.
- Methyl Position: Methyl at the pyridine 4-position (target compound) vs.
- Salt Form : Hydrochloride salts (e.g., target compound and QW-2616) improve bioavailability compared to free acids (e.g., 2-(6-methylpyridin-3-yl)acetic acid) .
Physicochemical Properties
Limited data from evidence highlights trends:
- Solubility : Hydrochloride salts generally exhibit higher water solubility. For example, 2-(4-methylpyridin-2-yl)acetic acid hydrochloride requires storage at -20°C under inert atmosphere to maintain stability, suggesting hygroscopicity .
- Hazard Profile : The target compound’s analog (CAS 1609395-40-5) has hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). The hydroxyl group in the target compound may mitigate or exacerbate these hazards depending on reactivity .
Biological Activity
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities, supported by relevant research findings and data.
- Molecular Formula : C₈H₁₀ClNO₃
- Molecular Weight : Approximately 211.6 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and polar organic solvents; insoluble in nonpolar solvents like hexane
- Melting Point : Ranges from 205°C to 210°C
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties , which are crucial for protecting cells from oxidative stress. The compound has been shown to inhibit reactive oxygen species (ROS) generation, thus potentially reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity , making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases. Studies have indicated that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Antibacterial and Antifungal Properties
This compound has shown promising antibacterial and antifungal activities. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may alter the course of biochemical reactions critical for disease progression.
- Receptor Binding : The compound can bind to cellular receptors, influencing signal transduction pathways that are vital for cellular responses.
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
-
Study on Antioxidant Activity :
- A study demonstrated that the compound significantly reduced lipid peroxidation in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.
-
Research on Anti-inflammatory Properties :
- In a model of induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to untreated controls, highlighting its therapeutic potential.
- Antimicrobial Activity Evaluation :
Q & A
Q. What are the standard synthetic routes for 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting 4-methylpyridine-2-carboxaldehyde with glycine derivatives in the presence of sodium borohydride (NaBH₄) for reductive amination, followed by hydrochlorination .
- Reaction optimization : Temperature (25–60°C), pH (5–7), and stoichiometric ratios (1:1.2 for aldehyde:glycine) are critical. Use of polar aprotic solvents (e.g., DMF) enhances yield by stabilizing intermediates .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes rate without side reactions |
| pH | 6.0–6.5 | Prevents decomposition of acid intermediates |
| Solvent | DMF/Water (3:1) | Enhances solubility of polar intermediates |
| Catalyst | NaBH₄ (1.2 equiv) | Ensures complete reduction of imine intermediates |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopic techniques :
- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with >98% purity threshold .
Advanced Research Questions
Q. How can conflicting solubility data in literature be resolved for this compound?
Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. To address:
- Dynamic light scattering (DLS) : Measure hydrodynamic radius in aqueous buffers (pH 1–7) to assess aggregation .
- Thermogravimetric analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C indicates contamination) .
- Crystallography : Compare X-ray diffraction patterns of batches to identify polymorphs .
Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?
Methodological Answer:
- Salt selection : Hydrochloride salt improves aqueous solubility (e.g., 25 mg/mL in pH 6.8 PBS) compared to free acid (<5 mg/mL) .
- Co-crystallization : Use co-formers like succinic acid to stabilize the amorphous phase, increasing dissolution rate .
- Liposomal encapsulation : Encapsulate in DSPC/cholesterol liposomes (80–100 nm size) for sustained release in vivo .
Q. Table 2: Bioavailability Enhancement Strategies
| Strategy | Methodological Steps | Outcome (Example) |
|---|---|---|
| Salt formation | Titrate with HCl in ethanol/water | Solubility ↑ 5× |
| Co-crystallization | Solvent drop grinding with succinic acid | Dissolution rate ↑ 2× |
| Nanoformulation | High-pressure homogenization | Plasma half-life ↑ 3× |
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., pyridine ring activation energy ~25 kcal/mol) .
- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions (e.g., meta/para ratios) .
- Molecular docking : Simulate interactions with biological targets (e.g., binding affinity to kinases via PyMOL) .
Q. What experimental designs are recommended to resolve contradictory biological activity data across studies?
Methodological Answer:
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) in triplicate .
- Control for assay interference : Include counterscreens (e.g., lactate dehydrogenase release for cytotoxicity) .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for kinase inhibition?
Methodological Answer: Differences stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
